3-butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a molecular formula of C20H31N5O2[_{{{CITATION{{{_1{3-Butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido2,1-f ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting with the formation of the pyrimido[2,1-f]purine core. This can be achieved through a series of reactions, including cyclization, alkylation, and methylation[_{{{CITATION{{{_1{3-Butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido2,1-f .... The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization, chromatography, or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions[_{{{CITATION{{{_1{3-Butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido2,1-f ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Addition: : Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-Butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione may be studied for its potential biological activity. It could be used as a probe to investigate cellular processes or as a lead compound in drug discovery.
Medicine
In medicine, this compound may have therapeutic potential. It could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-Butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes, receptors, or other biomolecules to produce its biological effects. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Purine derivatives: : Other purine derivatives with similar structures may have comparable properties and applications.
Cyclohexyl derivatives: : Compounds containing cyclohexyl groups may exhibit similar chemical behavior and reactivity.
Uniqueness
3-Butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and properties make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
3-butyl-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-4-5-11-23-18(26)16-17(22(3)20(23)27)21-19-24(12-14(2)13-25(16)19)15-9-7-6-8-10-15/h14-15H,4-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCATQRLHUMWEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4CCCCC4)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.